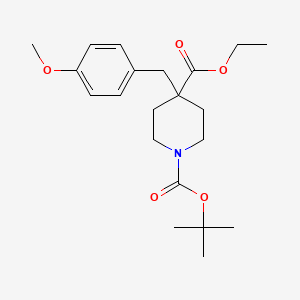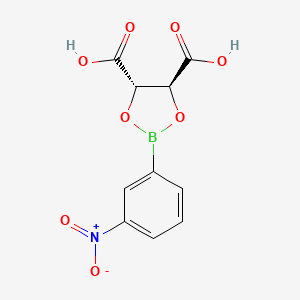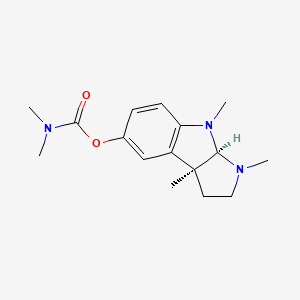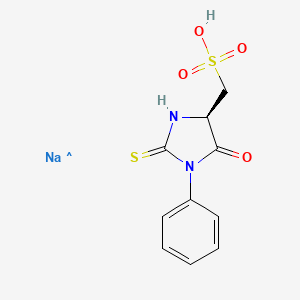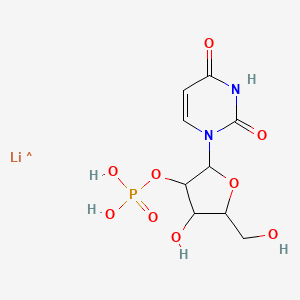
溴化锌(1+);甲基(2R)-2-甲烷基丙酸酯
描述
®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions. Its unique structure, featuring a zinc atom bonded to a bromide ion and an organic moiety, allows it to participate in a range of chemical transformations.
科学研究应用
®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide is used extensively in scientific research, including:
Chemistry: As a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: In the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: As an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: In the production of fine chemicals, agrochemicals, and materials science applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide typically involves the reaction of ®-(+)-3-Methoxy-2-methyl-3-oxopropyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
(R)-(+)-3-Methoxy-2-methyl-3-oxopropyl bromide+Zn→(R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers its organic group to another metal, often used in cross-coupling reactions.
Substitution: Can replace halides or other leaving groups in organic molecules.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for cross-coupling reactions, electrophiles like aldehydes and ketones for nucleophilic addition, and other organometallic reagents for transmetalation. Typical reaction conditions involve inert atmospheres, low temperatures, and anhydrous solvents to prevent side reactions.
Major Products
The major products formed from reactions involving ®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide depend on the specific reaction type. For example, in nucleophilic addition reactions, the product is often a secondary or tertiary alcohol. In cross-coupling reactions, the product is typically a biaryl or a substituted alkene.
作用机制
The mechanism by which ®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical transformations, such as nucleophilic addition and transmetalation, by interacting with electrophiles or other metal catalysts. The zinc atom plays a crucial role in stabilizing the reactive intermediate and facilitating the transfer of the organic group to the target molecule.
相似化合物的比较
Similar Compounds
- (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution
- 4-[(4-Morpholino)methyl]phenylzinc iodide solution
- 2-Methoxyphenylzinc iodide solution
- sec-Butylzinc bromide solution
Uniqueness
®-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide is unique due to its specific stereochemistry, which can influence the outcome of asymmetric synthesis reactions. Its ability to form stable organozinc intermediates makes it particularly valuable in complex organic synthesis, where precise control over stereochemistry and reactivity is essential.
属性
IUPAC Name |
bromozinc(1+);methyl (2R)-2-methanidylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1/t4-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWKFSRZQRSJL-RZFWHQLPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([CH2-])C(=O)OC.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([CH2-])C(=O)OC.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457319 | |
| Record name | (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343338-26-1 | |
| Record name | (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


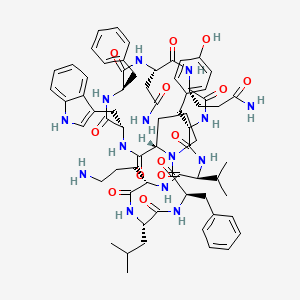

![1-[(4-Phenoxyphenyl)amino]anthraquinone](/img/structure/B1627087.png)

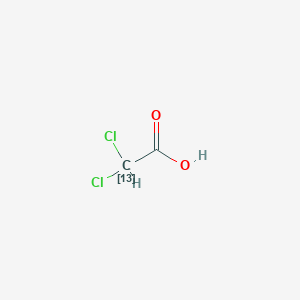


![4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine](/img/structure/B1627099.png)
